molecular formula C18H20N2OS2 B2697364 3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one CAS No. 478246-91-2

3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one

Cat. No. B2697364
M. Wt: 344.49
InChI Key: MLGPYZSMZXUHQZ-UHFFFAOYSA-N
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Description

“3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one” is a chemical compound with the CAS Number: 478246-90-1. It has a molecular weight of 316.45 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N2OS2 . The InChI code for the compound is 1S/C16H16N2OS2/c1-9-4-5-14-13 (6-9)15-12 (8-20-14)7-17-16 (18-15)21-11 (3)10 (2)19/h4-7,11H,8H2,1-3H3 .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the resources I have. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.45 and is solid in its physical form . For more specific physical and chemical properties like melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases .

Scientific Research Applications

  • Organic Synthesis

    • This compound could potentially be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The process involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
    • The cyclization involves the acetyl methyl group and the amide carbonyl moiety . If there is an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
    • The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
  • Biological Research

    • Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities . They have been found to have antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
    • The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors are noteworthy .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-dimethyl-1-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-11-5-6-14-13(7-11)16-12(9-22-14)8-19-17(20-16)23-10-15(21)18(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPYZSMZXUHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one

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